molecular formula C20H24N10Na3O16P3 B12859755 P1-(5'-Adenosyl) P3-(5'-adenosyl) triphosphate sodium salt

P1-(5'-Adenosyl) P3-(5'-adenosyl) triphosphate sodium salt

Cat. No.: B12859755
M. Wt: 822.4 g/mol
InChI Key: KLGXLKOLVMIYPW-JJCYRVQFSA-K
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Description

P1-(5’-Adenosyl) P3-(5’-adenosyl) triphosphate sodium salt: is a compound that plays a significant role in the biosynthesis of adenosine triphosphate (ATP). It is an intermediate in ATP biosynthesis and acts as a cofactor for enzymes such as adenylate kinase and pyruvate kinase . This compound is also known for its involvement in various biochemical processes within the human body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P1-(5’-Adenosyl) P3-(5’-adenosyl) triphosphate sodium salt involves the condensation of ATP with 5-AMP. This reaction is catalyzed by synthetase enzymes and is reversible. Phosphohydrolases can hydrolyze ATP to AMP and inorganic phosphate, facilitating the synthesis of this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves enzymatic reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: P1-(5’-Adenosyl) P3-(5’-adenosyl) triphosphate sodium salt undergoes various biochemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by phosphohydrolases to produce AMP and inorganic phosphate .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ATP, 5-AMP, and specific enzymes such as synthetase and phosphohydrolases. The reactions typically occur under physiological conditions, such as in human serum .

Major Products: The major products formed from the reactions involving this compound are AMP and inorganic phosphate .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: P1-(5’-Adenosyl) P3-(5’-adenosyl) triphosphate sodium salt is unique due to its specific role as an intermediate in ATP biosynthesis and its function as a cofactor for key metabolic enzymes. This distinguishes it from other similar compounds that may have different roles or act as signaling molecules .

Properties

Molecular Formula

C20H24N10Na3O16P3

Molecular Weight

822.4 g/mol

IUPAC Name

trisodium;bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C20H27N10O16P3.3Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);;;/q;3*+1/p-3/t7-,8-,11-,12-,13-,14-,19-,20-;;;/m1.../s1

InChI Key

KLGXLKOLVMIYPW-JJCYRVQFSA-K

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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